Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzodioxole ring fused to an oxadiazole ring, with an ethyl ester group attached to the oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is achieved through the modulation of signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
1,3-benzodioxole derivatives: These compounds share the benzodioxole ring structure and exhibit similar chemical reactivity and biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-16-12(15)11-14-13-10(19-11)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBSPNFFKPQMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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